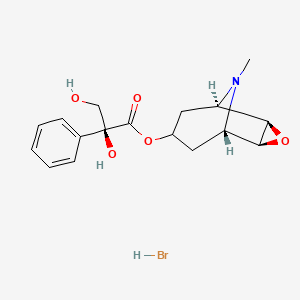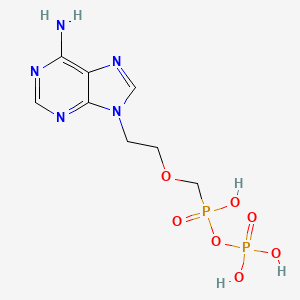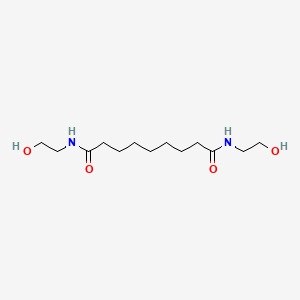
Apabetalone
Overview
Description
Apabetalone, also known by its development codes RVX-208 and RVX000222, is an orally available small molecule created by Resverlogix Corp. It is currently being evaluated in clinical trials for the treatment of atherosclerosis and associated cardiovascular diseases . This compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the second bromodomain (BD2) .
Mechanism of Action
Target of Action
Apabetalone primarily targets the Bromodomain and Extra Terminal domain (BET) proteins , specifically the BET family member BRD4 . BET proteins, which contain two bromodomains, interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .
Mode of Action
This compound selectively binds to the second bromodomain (BD2) of BRD4 . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease (CVD) such as cholesterol levels and inflammation . It also counters inflammatory signals caused by cytokine storm (CS), preventing cardiac dysfunction associated with severe COVID-19 symptoms in cardiac organoids .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates markers of atherosclerosis and vascular inflammation, which may explain its effects on major adverse cardiac events (MACE) . It also suppresses TGF-β1-induced α-smooth muscle actin (α-SMA) expression, α-SMA assembly into stress fibers, enhanced contraction, collagen overproduction, and expression of key drivers of fibrosis, inflammation, or calcification . Furthermore, it counters the expression of inflammatory factors with roles in CS and IFN-I signaling in response to poly I:C .
Result of Action
This compound’s action results in a reduction in monocyte adhesion to an endothelial monolayer . In a phase II trial, this compound treatment reduced the abundance of multiple vascular inflammation mediators in the plasma of CVD patients . These proteins correlate with CVD risk and include adhesion molecules, cytokines, and metalloproteinases .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, this compound was shown to prevent inflammatory (TNFα, LPS, or IL-1β) induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization . Moreover, it has been shown to reduce SARS-CoV-2 spike protein binding regardless of variants .
Biochemical Analysis
Biochemical Properties
Apabetalone interacts with BET proteins, specifically the BET family member BRD4 . BET proteins contain two bromodomains and interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .
Cellular Effects
This compound has been shown to have favorable effects on pathways related to myocardial structure and function . It has been found to suppress gene expression of vascular inflammation mediators in monocytes and endothelial cells . In patients with cardiovascular disease, this compound treatment reduced circulating levels of vascular inflammation mediators .
Molecular Mechanism
This compound selectively binds to the second bromodomain (BD2) of BET proteins . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein .
Dosage Effects in Animal Models
It has been noted that this compound has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease .
Metabolic Pathways
This compound impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein . ApoA-I is the main protein component of high-density lipoprotein (HDL), which can transfer cholesterol from atherosclerotic plaque in arteries to liver for excretion via the reverse cholesterol transport (RCT) pathway .
Transport and Distribution
It is known that this compound is an orally available small molecule .
Subcellular Localization
It is known that this compound selectively binds to the second bromodomain (BD2) of BET proteins .
Preparation Methods
The synthesis of Apabetalone involves several steps. One method starts with 3,5-dimethoxyaniline as the raw material, which undergoes condensation with hydroxylamine sulfate and chloral hydrate to form N-(2,4-dimethoxyphenyl)-2-(oximido)acetamide. This intermediate is then cyclized under the action of concentrated sulfuric acid to produce 5,6-dimethoxyisatin. The next step involves oxidation with ammonia water or ammonia gas in the presence of divalent copper and an oxidant to yield 2-amino-4,6-dimethoxybenzonitrile. Finally, this compound undergoes condensation with 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde in an organic solvent under alkaline conditions to produce this compound .
Chemical Reactions Analysis
Apabetalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Reagents such as cuprous bromide, cesium carbonate, L-proline, and ammonium hydroxide are used in its synthesis.
Major Products: The primary product of these reactions is this compound itself, with intermediates formed during the synthesis process.
Scientific Research Applications
Apabetalone has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and interactions with BET proteins.
Biology: It is used to investigate the role of BET proteins in gene regulation and epigenetics.
Medicine: This compound is being evaluated for its potential to treat cardiovascular diseases, diabetes, and chronic kidney disease It has shown promise in reducing vascular inflammation and improving glucose metabolism.
Comparison with Similar Compounds
Apabetalone is unique in its selective inhibition of the BD2 domain of BET proteins. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both bromodomains with equal affinity.
Losmapimod: A p38 MAPK inhibitor that also affects DUX4 transcriptional pathways.
MZ-1: Another BET inhibitor that degrades BRD2-4 and prevents transcription of inflammatory mediators.
This compound’s selectivity for BD2 and its specific impact on cardiovascular and metabolic diseases distinguish it from these other compounds .
Properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETXMUIMUZJUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146502 | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044870-39-4 | |
| Record name | Apabetalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apabetalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apabetalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RVX-000222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APABETALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)




